Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide

説明

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide is a derivative of Budesonide, a well-known glucocorticoid used in the treatment of various inflammatory conditions

特性

分子式 |

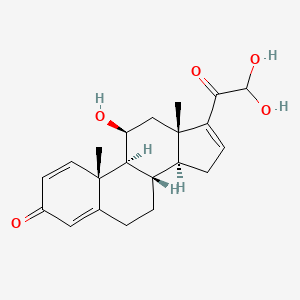

C21H26O5 |

|---|---|

分子量 |

358.4 g/mol |

IUPAC名 |

(8S,9S,10R,11S,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16-,17+,20-,21-/m0/s1 |

InChIキー |

ZXKRFVYEBAKPSC-NUDWEQGUSA-N |

異性体SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |

正規SMILES |

CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide typically involves the acetalization of Budesonide with 2-propyl-1,3-dioxolane. This reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions in toluene . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for achieving high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. Methods such as ultrasound-assisted synthesis using graphene oxide catalysts have been explored to enhance reaction rates and yields .

化学反応の分析

Types of Reactions

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or chromium trioxide.

Reduction: Employing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Involving nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Organolithium reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide has diverse applications in scientific research:

Chemistry: Used as a model compound for studying acetalization and deprotection reactions.

Biology: Investigated for its potential anti-inflammatory and immunosuppressive properties.

Medicine: Explored as a therapeutic agent for treating respiratory and autoimmune diseases.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

作用機序

The mechanism of action of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The 2-propyl-1,3-dioxolane moiety enhances its stability and bioavailability, making it a potent anti-inflammatory agent .

類似化合物との比較

Similar Compounds

Budesonide: The parent compound, widely used in clinical settings.

Fluticasone: Another glucocorticoid with similar anti-inflammatory properties.

Beclomethasone: A glucocorticoid used in the treatment of asthma and allergic rhinitis.

Uniqueness

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide stands out due to its enhanced stability and bioavailability, attributed to the 2-propyl-1,3-dioxolane moiety. This structural modification potentially improves its therapeutic efficacy and reduces side effects compared to other glucocorticoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。